Cas no 104-31-4 (Benzonatate)

Benzonatate structure
Nome del prodotto:Benzonatate
Benzonatate Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzonatate
- 2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl-4-butylaminobenzoate
- 2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-(butylamino)benzoate
- Benzonatato
- Benzonatatum
- Benzononantin
- Benzononatine
- Exangit
- Tessalon
- Tessalon-ciba
- Ventussin
- Ventussin-loz
- km65
- tesalon
- tessalin
- 4-(butylamino)benzoic acid 3,6,9,12,15,18,21,24,27-nonaoxaoctacos-1-yl ester
- CAS-104-31-4
- Benzonatatum [INN-Latin]
- Tox21_110398
- Q2070778
- 3,6,9,12,15,18,21,24,27-Nonaoxaoctacos-1-yl 4-(butylamino)benzoate #
- AB00513795
- HMS2230M19
- Tox21_110398_1
- 3,6,9,12,15,18,21,24,27-Nonaoxaoctacos-1-yl 4-(butylamino)benzoate
- SPBio_001964
- 104-31-4
- NCGC00016362-05
- NCGC00016362-03
- 2,5,8,11,14,17,20,23,26-nonaoxaoctacosan-28-yl 4-(butylamino)benzoate
- DTXSID9022655
- CS-0013413
- Nonaethyleneglycol-p-n-butylaminobenzoate methyl ester
- Prestwick2_000012
- EN300-19736044
- HMS2095C05
- 3,6,9,12,15,18,21,24,27-nonaoxaoctacosyl 4-butylaminobenzoate
- Benzonatate [USP-RS]
- 2,5,8,11,14,17,20,23,26-Nonaoxaoctacosan-28-yl p-(butylamino)benzoate
- 5P4DHS6ENR
- Pharmakon1600-01503864
- FT-0622718
- NCGC00016362-02
- 2-(2-(2-(2-(2-(2-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl 4-butylaminobenzoate
- 3,6,9,12,15,18,21,24,27-Nonaoxaoctacosyl-4-butylaminobenzoate;3,6,9,12,15,18,21,24,27-Nonaoxaoctacosyl-4-butylaminobenzoate
- 2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-butylaminobenzoate
- BSPBio_000043
- Benzoic acid, p-(butylamino)-, 2-(2-(2-(2-(2-(2-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl ester
- Tessalon Perles
- Benzonatatum (INN-Latin)
- R05DB01
- NSC-760128
- HSDB 7933
- SR-01000841197-2
- CCG-213706
- Benzonatato [INN-Spanish]
- Benzonatate [USP:INN:BAN]
- EINECS 203-194-7
- D00242
- Benzonatate (USP:INN:BAN)
- Prestwick0_000012
- AKOS015891366
- Zonatuss
- AB00513795_06
- Tessalon perles (TN)
- NSC760128
- BENZONATATE [USP MONOGRAPH]
- Benzonatate [MART.]
- DB00868
- GTPL7611
- SR-01000841197
- MLS002154171
- BPBio1_000049
- p-(n)-Butylaminobenzoesaeure-(nonaaethylenglykol-monomethylaether)-ester [German]
- POLY(OXY-1,2-ETHANEDIYL), .ALPHA.-(4-(BUTYLAMINO)BENZOYL)-.OMEGA.-METHOXY-
- SCHEMBL28366
- CHEBI:3032
- Prestwick1_000012
- NSC 760128
- Benzonatat
- BENZONATATE (USP MONOGRAPH)
- NCGC00016362-01
- Benzoic acid, 4-(butylamino)-, 2,5,8,11,14,17,20,23,26-nonaoxaoctacos-28-yl ester
- J-001145
- HMS1568C05
- MS-30648
- Benzonatate (USP/INN)
- SMR001233469
- Benzonatato (INN-Spanish)
- KM-65
- HMS3712C05
- nonaethyleneglycol monomethyl ether p-n-butylaminobenzoate
- HMS3373I11
- NS00014318
- p-(n)-Butylaminobenzoesaeure-(nonaaethylenglykol-monomethylaether)-ester
- Benzonatate (MART.)
- Prestwick3_000012
- HY-B1551
- Benzoic acid, 4-(butylamino)-, 3,6,9,12,15,18,21,24,27-nonaoxaoctacos-1-yl ester
- BENZONATATE (USP-RS)
- DTXCID902655
- CHEMBL1374379
- p-butylaminobenzoic acid omega-O-methylnonaethyleneglycol ester
- DA-71391
- BRD-K91699951-001-10-2
-
- MDL: MFCD00072060
- Inchi: 1S/C30H53NO11/c1-3-4-9-31-29-7-5-28(6-8-29)30(32)42-27-26-41-25-24-40-23-22-39-21-20-38-19-18-37-17-16-36-15-14-35-13-12-34-11-10-33-2/h5-8,31H,3-4,9-27H2,1-2H3
- Chiave InChI: MAFMQEKGGFWBAB-UHFFFAOYSA-N
- Sorrisi: O(CCOCCOCCOCCOC(C1C=CC(=CC=1)NCCCC)=O)CCOCCOCCOCCOCCOC
Proprietà calcolate
- Massa esatta: 603.36200
- Massa monoisotopica: 603.361862
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 12
- Conta atomi pesanti: 42
- Conta legami ruotabili: 33
- Complessità: 565
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: niente
- Superficie polare topologica: 121
- Carica superficiale: 0
- Conta Tautomer: 3
Proprietà sperimentali
- Colore/forma: Liquido oleoso trasparente incolore o giallastro
- Densità: 1.096
- Punto di ebollizione:
- Punto di infiammabilità: 346.3 °C
- Indice di rifrazione: 1.495
- PSA: 121.40000
- LogP: 2.90760
- Solubilità: Può essere sciolto in una varietà di solventi organici tranne idrocarburi alifatici ed è miscibile con acqua \ etanolo \ benzene \ etere, ecc
Benzonatate Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-0013413-50mg |
Benzonatate |
104-31-4 | ≥98.0% | 50mg |
$1250.0 | 2022-04-28 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci70080-1mg |
Benzonatate |
104-31-4 | 98% | 1mg |
¥528.00 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T19644-5 mg |
Benzonatate |
104-31-4 | 99.75% | 5mg |
¥2927.00 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T19644-1 mg |
Benzonatate |
104-31-4 | 99.75% | 1mg |
¥1300.00 | 2022-04-26 | |
Enamine | EN300-19736044-0.05g |
104-31-4 | 0.05g |
$1378.0 | 2023-09-16 | |||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T19644-100mg |
Benzonatate |
104-31-4 | 99.75% | 100mg |
¥ 3375 | 2023-09-07 | |
1PlusChem | 1P007YNX-50mg |
Benzonatate |
104-31-4 | 98% | 50mg |
$313.00 | 2025-02-22 | |
1PlusChem | 1P007YNX-1mg |
Benzonatate |
104-31-4 | 98% | 1mg |
$69.00 | 2025-02-22 | |
A2B Chem LLC | AD70717-25mg |
Benzonatate |
104-31-4 | ≥98.0% | 25mg |
$128.00 | 2024-01-05 | |
A2B Chem LLC | AD70717-100mg |
Benzonatate |
104-31-4 | ≥98.0% | 100mg |
$320.00 | 2024-01-05 |
Benzonatate Fornitori
atkchemica
Membro d'oro
(CAS:104-31-4)Benzonatate
Numero d'ordine:CL5884
Stato delle scorte:in Stock
Quantità:1g/5g/10g/100g
Purezza:95%+
Informazioni sui prezzi Ultimo aggiornamento:Wednesday, 27 November 2024 17:25
Prezzo ($):discuss personally
Benzonatate Letteratura correlata
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Rubén Gil-García,María Ugalde,Natalia Busto,Héctor J. Lozano,José M. Leal,Bego?a Pérez,Gotzon Madariaga,Maite Insausti,Luis Lezama,Roberto Sanz,Lidia M. Gómez-Sainz,Bego?a García,Javier García-Tojal Dalton Trans. 2016 45 18704
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2. Neutral η-arene complexes of rhodium(I); X-ray structure of η-toluene(η-cyclo-octene)[bis{bis(trimethylsilyl)amido}chlorostannate(II)}]rhodium(I)Stephen M. Hawkins,Peter B. Hitchcock,Michael F. Lappert J. Chem. Soc. Chem. Commun. 1985 1592
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Joseph J. Pesek,Reinhard I. Boysen,Milton T. W. Hearn,Maria T. Matyska Anal. Methods 2014 6 4496
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F. Dannenberg,G. Thiele,E. Dornsiepen,S. Dehnen,M. Mehring New J. Chem. 2017 41 4990
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